molecular formula C9H11Cl2N3 B13486853 5-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride

5-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride

Cat. No.: B13486853
M. Wt: 232.11 g/mol
InChI Key: ZACPHDSWMXSNRA-UHFFFAOYSA-N
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Description

5-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a pyrimidine ring substituted with a chloro group and a tetrahydropyridinyl moiety, making it a versatile scaffold for the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Tetrahydropyridinyl Moiety: The tetrahydropyridinyl group can be introduced via a nucleophilic substitution reaction using a suitable precursor, such as 4-chloro-1,2,3,6-tetrahydropyridine, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The tetrahydropyridinyl moiety can be oxidized to form pyridinium derivatives.

    Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.

    Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form a variety of functionalized pyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Pyridinium salts.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Functionalized pyrimidine derivatives with various substituents.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: As a probe to study biological pathways and interactions due to its ability to interact with nucleic acids and proteins.

    Medicine: Potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride: Another heterocyclic compound with a similar tetrahydropyridinyl moiety.

    2-Chloro-5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)pyridine fumarate: A related compound with a pyridine ring instead of a pyrimidine ring.

Uniqueness

5-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride is unique due to its specific substitution pattern and the presence of both a chloro group and a tetrahydropyridinyl moiety

Properties

Molecular Formula

C9H11Cl2N3

Molecular Weight

232.11 g/mol

IUPAC Name

5-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine;hydrochloride

InChI

InChI=1S/C9H10ClN3.ClH/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7;/h1,5-6,11H,2-4H2;1H

InChI Key

ZACPHDSWMXSNRA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=NC=C(C=N2)Cl.Cl

Origin of Product

United States

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